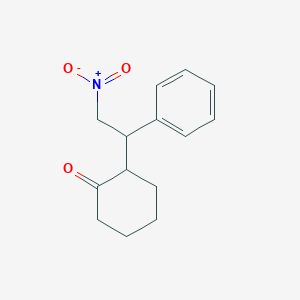
Cyclohexanone, 2-(2-nitro-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a cyclohexanone ring substituted with a 2-(2-nitro-1-phenylethyl) group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with nitrostyrene in the presence of a base such as pyrrolidine . The reaction is typically carried out under an inert atmosphere, such as argon, and requires careful control of temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution product.
Major Products Formed
Reduction: Formation of 2-(2-amino-1-phenylethyl)cyclohexanone.
Oxidation: Formation of oximes or other oxidized derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(2-nitro-1-phenylethyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors. The phenylethyl group can also participate in various binding interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2-(2-amino-1-phenylethyl)-: Similar structure but with an amino group instead of a nitro group.
Cyclohexanone, 2-(2-hydroxy-1-phenylethyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
Cyclohexanone, 2-(2-nitro-1-phenylethyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
4591-64-4 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-(2-nitro-1-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 |
Clave InChI |
STOOUUNOLPMRGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)

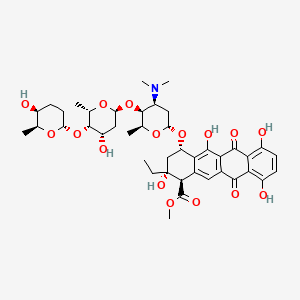
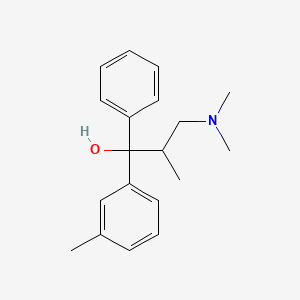
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
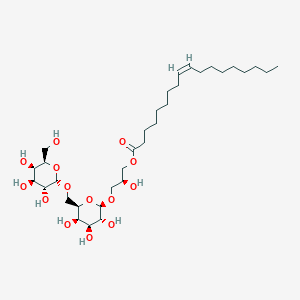

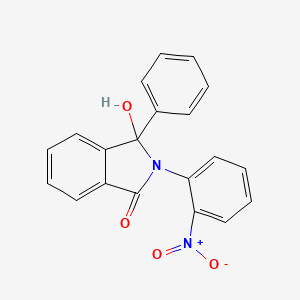
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
![4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14159169.png)
